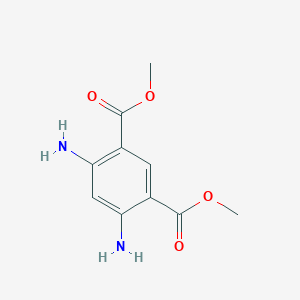

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

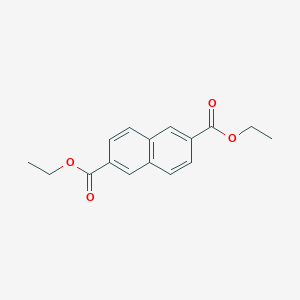

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs. For instance, dimethyl 1,2-corannulene dicarboxylate is synthesized through a nickel-mediated intramolecular coupling process, which could provide insights into the reactivity of benzene dicarboxylate derivatives . The molecular structure of a related compound, dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, is characterized by an intramolecular hydrogen-bond system . Another related compound, dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, is synthesized through reactions with dimethyl acetylenedicarboxylate, indicating the versatility of dicarboxylate derivatives in forming heterocyclic structures .

Synthesis Analysis

The synthesis of dimethyl 1,2-corannulene dicarboxylate involves a nickel-mediated intramolecular coupling, which is a significant step in forming the corannulene core with a high isolated yield . This method could potentially be applied to the synthesis of dimethyl 4,6-diaminobenzene-1,3-dicarboxylate by adapting the coupling conditions to accommodate the amino functional groups.

Molecular Structure Analysis

The molecular structure of dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate is stabilized by an intramolecular hydrogen-bond system . This suggests that dimethyl 4,6-diaminobenzene-1,3-dicarboxylate could also exhibit interesting intramolecular interactions due to the presence of amino groups, which are known to participate in hydrogen bonding.

Chemical Reactions Analysis

The reactivity of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are related to the compound of interest, shows that dicarboxylate derivatives can undergo thermolysis to yield phthalate and thiazole derivatives . This indicates that dimethyl 4,6-diaminobenzene-1,3-dicarboxylate may also be involved in various chemical reactions, potentially leading to the formation of new heterocyclic compounds or other derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of dimethyl 4,6-diaminobenzene-1,3-dicarboxylate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the solid-state conformation of related compounds is influenced by intramolecular interactions , and the thermal behavior of dicarboxylate derivatives can lead to the formation of different products . These findings suggest that the physical properties such as melting point, solubility, and crystallinity, as well as the chemical reactivity of dimethyl 4,6-diaminobenzene-1,3-dicarboxylate, could be explored in future studies to better understand this compound.

Wissenschaftliche Forschungsanwendungen

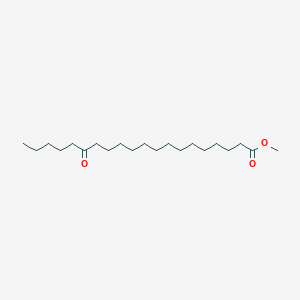

Alternative Fuel Applications

Applicability of Dimethyl Ether in Engines

Dimethyl ether (DME) has been identified as an attractive alternative to conventional diesel fuel for compression ignition engines. Its combustion results in low emissions of NOx, HC, CO, and particularly PM due to its molecular structure. DME has superior atomization and vaporization characteristics compared to conventional diesel, facilitating a higher exhaust gas recirculation rate without increasing soot emission. However, the use of DME in diesel vehicles requires further research to enhance its calorific value and engine durability due to low lubricity, and methods to reduce NOx emission are also needed (Park & Lee, 2014).

Biomedical Applications

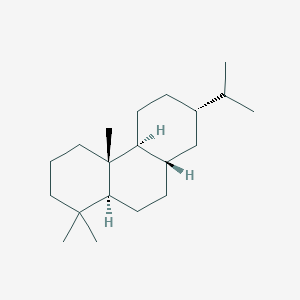

Health Benefits of 4,4-Dimethyl Phytosterols

Research has indicated that 4,4-dimethyl phytosterols, with two methyl groups at the carbon-4 atom of the aliphatic A-ring, exert numerous beneficial effects on disease prevention. These compounds are involved in the endogenous cannabinoid system (ECS) and have shown potential in treating various diseases. Future research is needed to confirm their relationship with the ECS and to elucidate their mechanism toward clinical trials (Zhang et al., 2019).

Chemical Kinetics and Combustion

Dimethyl Ether in Diesel Engines

A review of developments related to the use of DME in engines highlights its beneficial combustion properties, potential for production from various sources, and usefulness as a chemical feedstock. DME's properties and safety aspects have been discussed, along with a theoretical explanation of its emissions behavior. DME is proposed as a significant factor in the future energy picture due to its benefits in reducing emissions when used in compression ignition engines (Sorenson, 2001).

Eigenschaften

IUPAC Name |

dimethyl 4,6-diaminobenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGZHVAASNVQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363832 |

Source

|

| Record name | Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate | |

CAS RN |

15403-48-2 |

Source

|

| Record name | 1,3-Dimethyl 4,6-diamino-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15403-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.